Microcystin YR
Overview
Description
Synthesis Analysis
Microcystin synthesis involves a complex non-ribosomal peptide synthetase/polyketide synthase system. The microcystin synthetase gene cluster, identified in various cyanobacteria, orchestrates the synthesis of these cyclic peptides, incorporating unusual amino acids and modifications, including the β-amino polyketide moiety Adda. The biosynthesis pathway showcases a unique integration of peptide and polyketide synthesis mechanisms, highlighting the enzymatic complexity and diversity in microcystin production (Tillett et al., 2000).
Molecular Structure Analysis
Microcystins are characterized by their cyclic structure and the presence of several unique amino acid residues, including the non-proteinogenic amino acids and unusual peptide bonds. The structure of microcystins is pivotal for their biological activity, with the Adda moiety playing a crucial role in their toxicological properties. The molecular structure analysis of microcystins reveals their capability for structural diversity, with over 100 variants reported, influenced by the coding of the enzyme complex responsible for their synthesis (Puddick et al., 2014).
Chemical Reactions and Properties
Microcystins undergo various chemical reactions, including reactions with thiols, which are reversible. This reversibility is significant for chemical analysis and understanding the interaction of microcystins with biological molecules. The α,β-unsaturated amide in microcystins can react with thiol-containing compounds, and the conjugation with thiols is a critical aspect of their chemical behavior, influencing their toxicity and environmental fate (Miles et al., 2016).
Physical Properties Analysis
The physical properties of microcystins, such as solubility, stability, and photodegradation, are essential for understanding their environmental impact and behavior. Microcystins exhibit limited decomposition and isomerization under certain conditions, with their stability influenced by factors like light and the presence of catalysts. The study of these properties is crucial for developing strategies for microcystin detection, quantification, and removal from water sources (Tsuji et al., 1994).
Chemical Properties Analysis
The chemical properties of microcystins, including their reactivity, metal-binding capabilities, and interactions with biological molecules, are key to understanding their toxicity and mechanisms of action. The complexation of microcystins with metals and their reversible conjugation with thiols highlight the dynamic nature of their chemical properties and their potential implications for toxin exposure, metabolism, and environmental fate (Pochodylo et al., 2017).
Scientific Research Applications
Inhibition of Protein Phosphatases
Microcystin YR inhibits the activity of protein phosphatase 2A in mouse skin and induces morphological changes in primary human fibroblasts, highlighting its potential use in studies of cellular processes and toxicology (Matsushima et al., 1990).
Use in Toxicological and Biochemical Studies
Purified microcystins, including Microcystin YR, are used for toxicological and biochemical research, as well as in developing detection systems and investigating water treatment strategies (Lawton & Edwards, 2001).
Role in Cellular Fitness
It plays a protein-modulating role within Microcystis cells, increasing fitness under high light and oxidative stress conditions (Zilliges et al., 2011).
Ecotoxicology and Interdisciplinary Fields
Microcystin-LR, closely related to Microcystin YR, is used in ecotoxicology, biology, chemistry, and material science, indicating a similar potential for Microcystin YR (Li et al., 2021).
Tumor-Promoting Activity
Microcystins are known for their tumor-promoting activity and are suspected of contributing to primary liver cancer (Murata et al., 1995).
Impact on Human Health
Microcystin YR has been found to exhibit high cytotoxicity and genotoxicity in human lymphocytes, underlining its potential for adverse human health effects (Mankiewicz-Boczek et al., 2011).
Gene Expression Studies
It has been used in studies to understand the regulation of microcystin production in toxic Microcystis strains (Rueckert & Cary, 2009).
Cardiotoxic Effects
Chronic exposure to microcystin YR may cause heart muscle atrophy and fibrosis (Šuput et al., 2010).
Safety And Hazards
Future Directions
Future studies concerning microcystin-induced immunotoxicity should focus on adaptive immunity, the hormesis phenomenon, and the synergistic effects of aquatic microbial pathogens . Additionally, the application of biodegradable technology for the purification of microcystin-contaminated water still needs development .
properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHASZQTEFAUJC-GJRPNUFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N10O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880086 | |
Record name | Microcystin YR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1045.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Microcystin YR | |
CAS RN |
101064-48-6 | |
Record name | Microcystin YR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Microcystin YR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Microcystin YR | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICROCYSTIN-YR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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